Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO4
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Mannich reaction, which involves the reaction of an amine, formaldehyde, and a phenol derivative. The reaction conditions typically require a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted phenylpropanoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other organic compounds.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives are being investigated for their biological activity against various diseases.
Medicine: Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride is being explored for its medicinal properties, including its potential use as an anti-inflammatory and analgesic agent. Its derivatives are also being studied for their antiviral and antibacterial activities.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Methyl 3-amino-3-(2,5-dimethoxyphenyl)propanoate hydrochloride
Methyl 3-amino-3-(2,6-dimethoxyphenyl)propanoate hydrochloride
Uniqueness: Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride is unique in its specific arrangement of methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. This arrangement provides distinct advantages in terms of its applications in various fields.
Properties
IUPAC Name |
methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-6-4-5-8(12(10)17-3)9(13)7-11(14)16-2;/h4-6,9H,7,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRAOPJSHJVNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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